molecular formula C14H21N5O3S B6530654 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide CAS No. 946224-34-6

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide

Cat. No.: B6530654
CAS No.: 946224-34-6
M. Wt: 339.42 g/mol
InChI Key: HPFJISOSUQVTSE-UHFFFAOYSA-N
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Description

“N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide” is a chemical compound that is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is a common pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction it undergoes . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity . The structures of these compounds were elucidated using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic methods. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, in one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using various programs. For instance, some physicochemical properties of new compounds were predicted using Molinspiration and MolSoft programs .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiproliferative effects against human cancer cell lines , suggesting that this compound may also target proteins involved in cell proliferation.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target protein, altering its function and leading to downstream effects such as inhibition of cell proliferation.

Biochemical Pathways

Given its potential antiproliferative effects , it may be involved in pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been shown to have antiproliferative effects , suggesting that this compound may also inhibit cell proliferation, potentially leading to cell death in cancer cells.

Biochemical Analysis

Biochemical Properties

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit monoamine oxidase A (MAO-A) selectively This interaction is significant as MAO-A is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine, which are critical for mood regulation

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound exhibits antiproliferative activity against human cancer cell lines . It affects cell signaling pathways involved in cell growth and apoptosis, thereby inhibiting the proliferation of cancer cells. Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, the compound exerts its effects through binding interactions with specific biomolecules. For instance, it binds to the active site of MAO-A, inhibiting its enzymatic activity . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of serotonin and norepinephrine in the brain. Additionally, the compound’s interaction with other enzymes and proteins can lead to enzyme inhibition or activation, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . For instance, at lower doses, the compound may exhibit mild antiproliferative activity, while higher doses can lead to significant inhibition of cancer cell growth. It is essential to note that high doses can also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes various metabolic transformations, including hydroxylation, amide hydrolysis, and N-dealkylation . These metabolic processes are catalyzed by enzymes such as cytochrome P450 isoforms CYP2D6 and CYP3A4. The compound’s metabolism can lead to the formation of several metabolites, which may have distinct biochemical properties and effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can localize to various cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall effectiveness and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its function and activity. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes. The subcellular localization can also influence the compound’s interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c20-13(12-2-3-12)15-6-11-23(21,22)19-9-7-18(8-10-19)14-16-4-1-5-17-14/h1,4-5,12H,2-3,6-11H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFJISOSUQVTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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